4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine
Overview
Description
“4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry. For instance, allyl derivative reacts with 2-aminopyrimidine under thermolysis conditions to afford 1-allyl-4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide .Molecular Structure Analysis
The molecular structure of “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” can be represented by the molecular formula C7H6BrN5 . The InChI code for this compound is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions to form structurally diverse derivatives .Scientific Research Applications
1. Synthesis of Antidepressant Molecules
- Summary of Application: This compound could potentially be used in the synthesis of antidepressant molecules. The synthesis of these molecules often involves metal-catalyzed procedures, and different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
2. Therapeutic Potential of Imidazole Containing Compounds
- Summary of Application: While not directly related to “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine”, imidazole containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
3. Synthesis of Anti-Depressant Molecules
- Summary of Application: This compound could potentially be used in the synthesis of anti-depressant molecules. The synthesis of these molecules often involves metal-catalyzed reactions, and different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of anti-depressants .
4. Synthesis of 4-Hydroxy-2-quinolones
- Summary of Application: While not directly related to “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine”, the synthesis of 4-hydroxy-2-quinolones is an important area of research. These compounds are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
5. Synthesis of Novel Pyridine-Based Derivatives
Future Directions
properties
IUPAC Name |
4-bromo-1-pyrimidin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUWREGROFVVEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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